

Application Notes and Protocols: Photorelease of ATP in Cultured Cells

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Compound of Interest

Compound Name: Caged ATP

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Introduction

Caged compounds are powerful tools in cell biology, allowing for the precise spatiotemporal control over the concentration of bioactive molecules.^[1] These molecules are rendered biologically inert by a covalently attached photoremovable protecting group.^[2] Upon illumination with light of a specific wavelength, the "cage" is cleaved, rapidly releasing the active molecule.^[3]

This technology is particularly useful for studying signaling molecules like adenosine 5'-triphosphate (ATP) that cannot readily cross the cell membrane.^[1] By loading cells with a caged precursor, such as P³-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-caged ATP), researchers can trigger a rapid, localized concentration jump of intracellular or extracellular ATP on demand.^{[2][4]} This enables the kinetic analysis of ATP-dependent processes, such as ion channel activation, muscle contraction, and purinergic signaling, with millisecond time resolution.^{[2][5]}

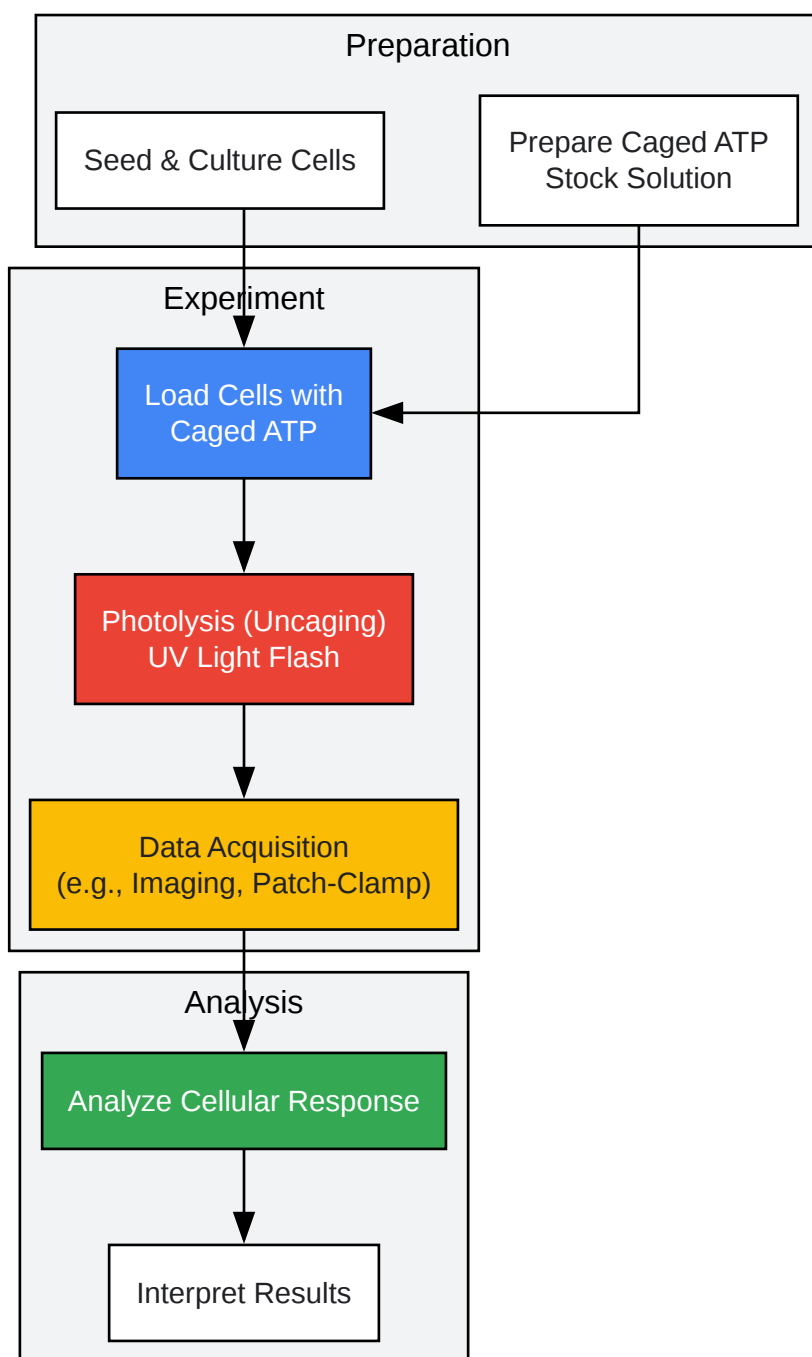
Properties of Common Caged ATP Compounds

The selection of a caged compound depends on several key photochemical properties. The most widely used **caged ATP** is NPE-caged ATP. Its properties, along with those of other variants, dictate the experimental setup required for efficient uncaging.

Property	NPE-caged ATP	pHP-caged ATP
Full Chemical Name	P ³ -(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate	P ³ -(1-(4,5-dimethoxy-2-nitrophenyl)ethyl)adenosine 5'-triphosphate
Max. Absorption Wavelength (λ_{max})	~350 nm	~280 nm
Extinction Coefficient (ϵ) at λ_{max}	~5,000 M ⁻¹ cm ⁻¹	High
Quantum Yield (Φ)	0.18	Moderate
Release Rate (k) at pH 7	~80 - 220 s ⁻¹ [1] [5]	Nanosecond timescale [6]
Solubility	Moderate	Good [6]
Primary Light Source	UV Lamp, UV Laser (e.g., 347 nm, 360 nm) [3] [5]	UV Laser
Notes	Widely used and characterized. Slower release may be rate-limiting for very fast processes. [1]	Faster cleavage rate, but lower λ_{max} may be problematic for some biological systems. [6]

Experimental and logical workflows

The overall workflow for a **caged ATP** experiment involves several key stages, from cell preparation to data analysis. Proper controls, such as exposing cells to the light flash without the caged compound, are crucial to ensure the observed effects are due to ATP release and not phototoxicity.[\[4\]](#)



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General experimental workflow for photorelease of ATP.

Detailed Protocols

Protocol 1: Preparation of Caged ATP Stock Solution

- **Reconstitution:** Dissolve the lyophilized **caged ATP** (e.g., NPE-**caged ATP**) in a high-quality, sterile aqueous buffer (e.g., HEPES-buffered saline or water) to create a concentrated stock solution (e.g., 10-50 mM).
- **pH Adjustment:** Ensure the pH of the stock solution is adjusted to ~7.2-7.4, as the stability and photorelease kinetics can be pH-dependent.[5] The release rate of NPE-**caged ATP** is faster at lower pH.[7]
- **Aliquoting and Storage:** Aliquot the stock solution into small, single-use volumes in light-protected tubes. Store frozen at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
- **Handling:** Perform all handling steps under low-light or red-light conditions to prevent premature uncaging.

Protocol 2: Loading Cultured Cells with Caged ATP

The method for loading depends on whether ATP is to be released intracellularly or extracellularly.

A) Extracellular Photorelease:

This method is straightforward and used for studying cell-surface purinergic receptors (P2X, P2Y).

- **Cell Culture:** Plate cells on a suitable substrate for microscopy (e.g., glass-bottom dishes).
- **Pre-incubation:** Just before the experiment, replace the culture medium with a physiological salt solution (e.g., Hanks' Balanced Salt Solution or a similar buffer) appropriate for the cell type.
- **Application:** Add the **caged ATP** stock solution directly to the extracellular buffer to achieve the desired final concentration (typically in the micromolar to millimolar range).[5][8] Allow the compound to equilibrate for a few minutes before photolysis.

B) Intracellular Photorelease:

This method is required for studying intracellular ATP-dependent processes.

- Cell Culture: Plate cells on glass-bottom dishes suitable for microinjection or patch-clamping.
- Loading via Patch Pipette: This is the most common and controlled method.[4]
 - Prepare an intracellular pipette solution containing the desired final concentration of **caged ATP** (e.g., 1-10 mM).
 - Establish a whole-cell patch-clamp configuration.
 - Allow the **caged ATP** to diffuse from the pipette into the cell cytoplasm for 5-10 minutes.
- Loading via Microinjection: Directly inject the **caged ATP** solution into the cytoplasm of the target cells using a fine-tipped glass needle. This method is lower throughput but effective.
- Membrane Permeabilization: For cell populations, transient permeabilization of the cell membrane can be used, although this can be harsh on cells.

Protocol 3: Photolysis (Uncaging)

- Light Source: Use a light source capable of emitting in the UV-A range. A flash lamp coupled to a microscope or a focused laser is ideal.[5] For NPE-**caged ATP**, wavelengths between 340-365 nm are effective.[3]
- Light Delivery: Deliver a brief, intense pulse of light to the region of interest. The duration can range from milliseconds to seconds.[8] A 300 ms flash has been shown to be effective in inducing cellular responses.[8]
- Energy Control: The amount of ATP released is proportional to the light energy delivered (intensity × duration).[3] Calibrate the system to determine the light dose required to release a specific concentration of ATP. This can be done in vitro using a luciferin-luciferase assay to measure the amount of ATP generated after a flash.[8]
- Spatial Control: To stimulate specific subcellular regions, use a focused laser spot. For whole-cell or multi-cell stimulation, use wide-field illumination through the microscope objective.[9]

Protocol 4: Detection and Analysis of Cellular Response

The method of detection depends on the biological question being addressed.

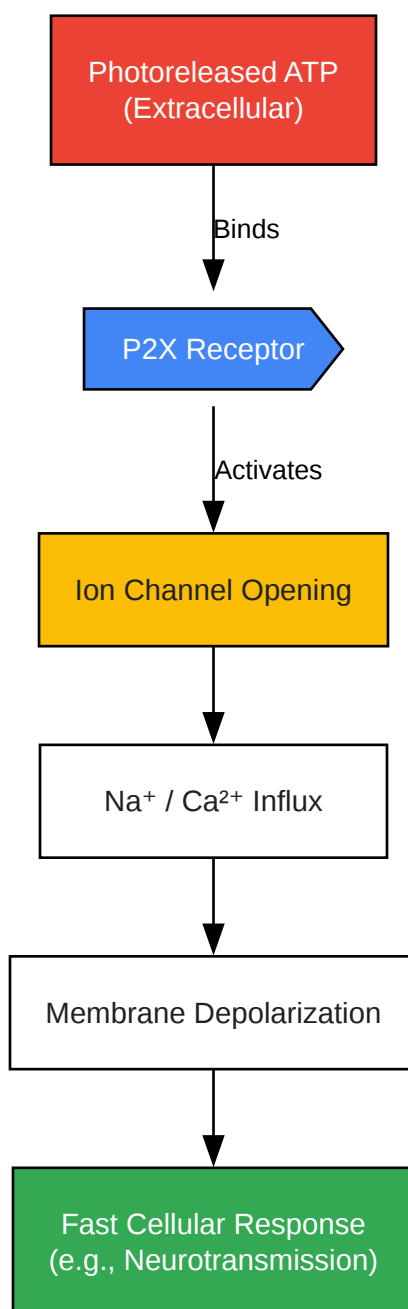
- **Electrophysiology (Patch-Clamp):** To measure the activation of ion channels (e.g., P2X receptors) or changes in membrane potential, record whole-cell currents or voltage immediately following the photolysis flash.[\[9\]](#)[\[10\]](#)
- **Fluorescence Microscopy:**
 - **Calcium Imaging:** To monitor activation of P2Y receptors, which typically couple to intracellular calcium release, preload cells with a calcium indicator dye (e.g., Fluo-4 AM). [\[9\]](#) Acquire images in time-lapse mode before, during, and after the flash to record changes in fluorescence intensity.
 - **Fluorescent Biosensors:** Use genetically encoded fluorescent biosensors to monitor downstream signaling events or changes in ATP concentration itself.[\[11\]](#)
- **Morphological Analysis:** For studying processes like cell motility, capture brightfield or DIC images to observe morphological changes, such as the formation of lamellipodia, in response to localized ATP release.[\[8\]](#)
- **Luminescence Assays:** To confirm ATP release into the extracellular medium, the luciferin-luciferase assay can be adapted for real-time measurements in a luminometer or with a sensitive microscopy setup.[\[12\]](#)[\[13\]](#)

ATP Signaling Pathways

Extracellular ATP released via uncaging primarily activates two families of purinergic receptors: P2X and P2Y.[\[14\]](#)[\[15\]](#)

P2X Receptor Signaling

P2X receptors are ligand-gated ion channels. Their activation leads to rapid membrane depolarization and calcium influx.[\[15\]](#)

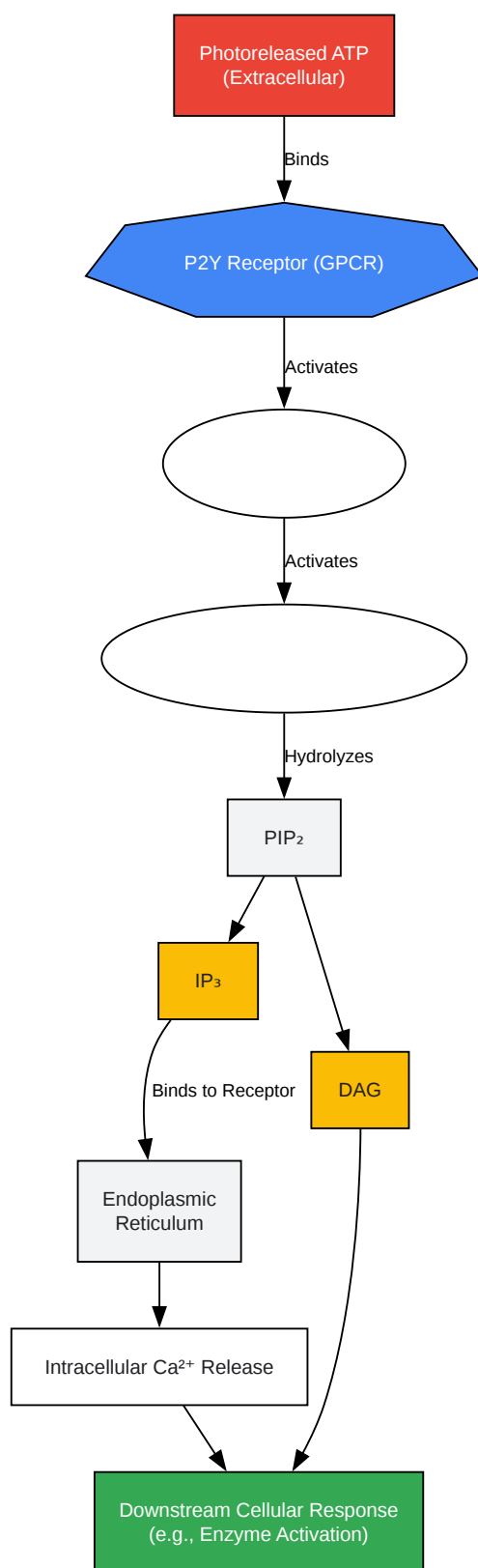


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P2X receptor signaling pathway.

P2Y Receptor Signaling

P2Y receptors are G-protein coupled receptors (GPCRs) that activate downstream second messenger pathways, most commonly via phospholipase C (PLC).^{[15][16]}



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P2Y (Gq-coupled) receptor signaling pathway.

Quantitative Data and Experimental Examples

The following table summarizes parameters from published studies using photorelease of ATP.

Cell Type	Caged Compound & Conc.	Loading Method	Photolysis Setup	Measured Response & Key Finding
Rabbit Skeletal Muscle Fibers	2.5 mM NPE-caged ATP	Direct Application	30-nsec pulse from 347 nm ruby laser	ATP-induced dissociation of actomyosin. Determined ATP release rate to be $\sim 220 \text{ s}^{-1}$ at pH 7.[5]
RAW 264.7 Macrophages	300 μM NPE-caged ATP	Extracellular	300 ms UV flash from mercury lamp	Induction of lamellipodial membrane protrusions.[8]
Mouse Olfactory Bulb Slices (Mitral Cells)	500 μM caged ATP	Extracellular	Wide-field flash from mercury lamp	Increase in glutamatergic and GABAergic synaptic currents via P2Y_1 receptors, enhancing network activity. [9]
Human Neutrophils	10 μM 1-2Zn(II) probe (for detection)	Extracellular	Fluorescence microscopy	fMLP stimulation increased baseline extracellular ATP from $\sim 0.5 \text{ } \mu\text{M}$ by $\sim 50 \text{ nM}$ at the leading edge.[17]

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